molecular formula C12H14ClN3O2S B15197263 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-dimethyl- CAS No. 149338-15-8

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-dimethyl-

Cat. No.: B15197263
CAS No.: 149338-15-8
M. Wt: 299.78 g/mol
InChI Key: ZSXCIADKDAEEHK-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- is a complex organic compound that belongs to the class of substituted benzo[b]thiophenes This compound is characterized by the presence of a 1,2-ethanediamine backbone, substituted with a 5-chloro-2-nitrobenzo[b]thien-3-yl group and N’,N’-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- typically involves multi-step organic reactions. The starting materials often include 1,2-ethanediamine and 5-chloro-2-nitrobenzo[b]thiophene. The reaction conditions may involve:

    Nitration: Introduction of the nitro group to the benzo[b]thiophene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzo[b]thiophene ring.

    Amidation: Formation of the amide bond between 1,2-ethanediamine and the substituted benzo[b]thiophene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl-
  • 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dipropyl-

Uniqueness

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- is unique due to its specific substitution pattern and the presence of both nitro and chloro groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

149338-15-8

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H14ClN3O2S/c1-15(2)6-5-14-11-9-7-8(13)3-4-10(9)19-12(11)16(17)18/h3-4,7,14H,5-6H2,1-2H3

InChI Key

ZSXCIADKDAEEHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(SC2=C1C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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